3-chloro-5-methoxypyridine-2-carbaldehyde
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Overview
Description
3-chloro-5-methoxypyridine-2-carbaldehyde is an organic compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol It is a pyridine derivative, characterized by the presence of a chloro group at the 3-position, a methoxy group at the 5-position, and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-methoxypyridine-2-carbaldehyde typically involves the chlorination of 5-methoxypyridine-2-carbaldehyde. One common method includes the use of thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . The reaction proceeds as follows:
5-methoxypyridine-2-carbaldehyde+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The reaction conditions are optimized to achieve high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-methoxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: 3-chloro-5-methoxypyridine-2-carboxylic acid.
Reduction: 3-chloro-5-methoxypyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-5-methoxypyridine-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chloro-5-methoxypyridine-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The aldehyde group can form Schiff bases with amino groups in proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-2-methoxypyridine-5-carbaldehyde
- 5-chloro-2-methoxypyridine-3-carbaldehyde
- 2-chloro-5-methoxypyridine-3-carbaldehyde
Uniqueness
3-chloro-5-methoxypyridine-2-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the chloro group at the 3-position and the methoxy group at the 5-position, along with the aldehyde group at the 2-position, allows for selective reactions and interactions that are not possible with other isomers .
Properties
IUPAC Name |
3-chloro-5-methoxypyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-5-2-6(8)7(4-10)9-3-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLQWZVYMOHFFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211590-06-5 |
Source
|
Record name | 3-chloro-5-methoxypyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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